molecular formula C25H24N6O2 B271944 [2-(1H-INDOL-3-YL)ETHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

[2-(1H-INDOL-3-YL)ETHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE

Cat. No.: B271944
M. Wt: 440.5 g/mol
InChI Key: KVBUPACXKLYOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(1H-INDOL-3-YL)ETHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE is a complex organic compound that features an indole moiety, a methoxy group, and a tetrazole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C25H24N6O2

Molecular Weight

440.5 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C25H24N6O2/c1-32-24-15-18(16-26-14-13-19-17-27-22-10-6-5-9-21(19)22)11-12-23(24)33-25-28-29-30-31(25)20-7-3-2-4-8-20/h2-12,15,17,26-27H,13-14,16H2,1H3

InChI Key

KVBUPACXKLYOGY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC4=NN=NN4C5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1H-INDOL-3-YL)ETHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE typically involves multi-step organic reactions. One common approach is to start with the indole nucleus and introduce the ethyl side chain through alkylation reactions. The methoxy group can be introduced via methylation reactions, and the tetrazole ring can be synthesized through cyclization reactions involving azides and nitriles .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

Biologically, indole derivatives are known for their antiviral, anticancer, and antimicrobial activities. This compound is studied for its potential to inhibit specific enzymes and pathways involved in disease processes .

Medicine

In medicine, the compound’s potential therapeutic applications are explored, including its use as an anti-inflammatory, antidiabetic, and antimalarial agent. Its ability to interact with multiple biological targets makes it a promising candidate for drug development .

Industry

Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(1H-INDOL-3-YL)ETHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity. The methoxy group and tetrazole ring contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(1H-INDOL-3-YL)ETHYL]({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)AMINE apart is its combination of an indole moiety with a methoxy group and a tetrazole ring. This unique structure provides a diverse range of biological activities and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications .

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